Mitochondrial Complex I Inhibition: 1-Methylisoquinoline (MIQ+) Demonstrates Reduced Potency and Lower Mitochondrial Uptake Compared to MPP+
In a direct head-to-head comparison using isolated mouse liver mitochondria, the 1-methylisoquinolinium ion (MIQ+) exhibited a significantly higher IC50 for respiratory inhibition of complex I compared to the structurally related neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+), and also demonstrated lower mitochondrial uptake [1]. The study explicitly notes that the lower inhibitory potency of MIQ+ is attributable to its reduced lipophilicity relative to MPP+ [1].
| Evidence Dimension | Respiratory chain complex I inhibition |
|---|---|
| Target Compound Data | IC50 value higher than MPP+; lower mitochondrial uptake (quantitative values not reported in abstract but comparative ranking is explicit) |
| Comparator Or Baseline | 1-Methyl-4-phenylpyridinium ion (MPP+) |
| Quantified Difference | MIQ+ IC50 > MPP+ IC50; MIQ+ uptake < MPP+ uptake (qualitatively confirmed) |
| Conditions | Mouse liver mitochondria; respiratory inhibition measured via electron transport; uptake measured in energy-dependent process |
Why This Matters
This direct comparative data defines MIQ+ as a less potent mitochondrial complex I inhibitor than MPP+, positioning it as a suitable control or lower-toxicity analog for Parkinson's disease model development.
- [1] Aiuchi T, Matsunaga M, Syo M, Nakaya K. The relation between respiratory inhibition and uptake of 1-methyl-isoquinoline (MIQ+) in mitochondria. Neurochem Int. 1996;28(3):319-323. View Source
